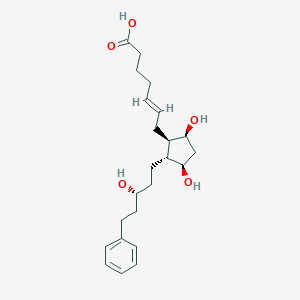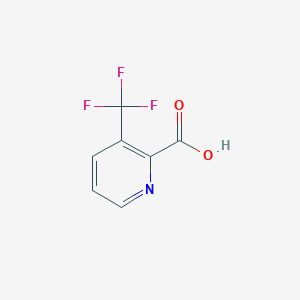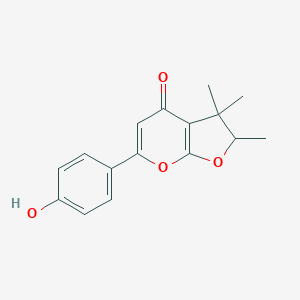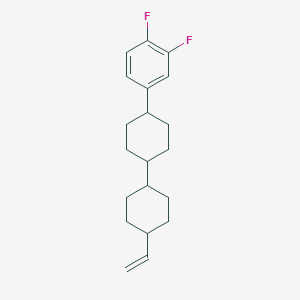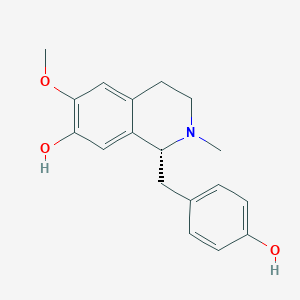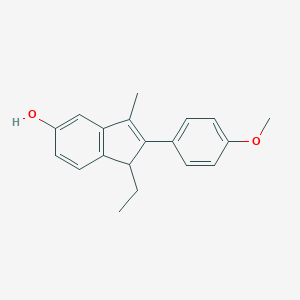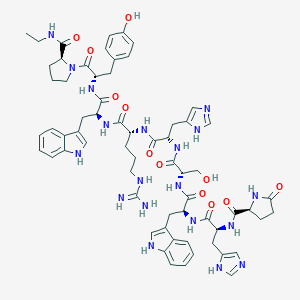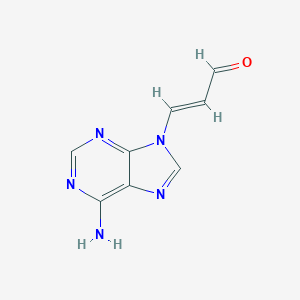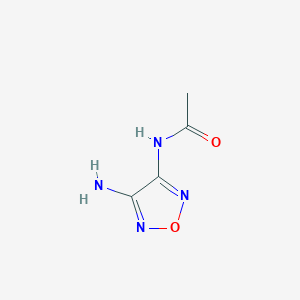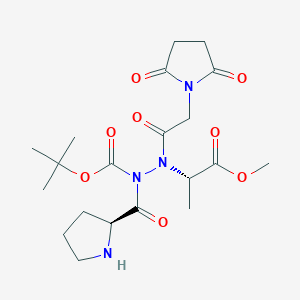
tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester, also known as Boc-PSG-Me, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the peptide PSG, which is known for its ability to inhibit the activity of enzymes such as angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Boc-PSG-Me has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester inhibits the activity of ACE and NEP by binding to their active sites. ACE is responsible for the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. NEP is involved in the degradation of various peptides, including amyloid beta, which accumulates in the brains of Alzheimer's disease patients. By inhibiting the activity of ACE and NEP, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce the levels of angiotensin II and amyloid beta, respectively.
Effets Biochimiques Et Physiologiques
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can inhibit the activity of ACE and NEP with high potency and selectivity. In vivo studies have shown that tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can reduce blood pressure in hypertensive rats and improve cognitive function in Alzheimer's disease models. These effects are attributed to the inhibition of ACE and NEP by tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has several advantages for lab experiments, including its high potency and selectivity as an ACE and NEP inhibitor. It is also relatively easy to synthesize using SPPS or solution-phase peptide synthesis. However, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle peptides.
Orientations Futures
There are several future directions for the study of tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester. One potential application is the development of new drugs for the treatment of hypertension and heart failure. Another potential application is the development of new drugs for the treatment of Alzheimer's disease. In addition, tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester could be used as a tool for the study of ACE and NEP inhibitors and their mechanisms of action. Finally, further research could be conducted to optimize the synthesis and purification methods for tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester to reduce its cost and increase its accessibility for scientific research.
Méthodes De Synthèse
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester can be synthesized using different methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in a solution. Both methods have been used to synthesize tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester with high purity and yield.
Applications De Recherche Scientifique
Tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been used in various scientific research applications, including the study of ACE and NEP inhibitors. ACE inhibitors are commonly used to treat hypertension and heart failure, while NEP inhibitors have potential applications in the treatment of Alzheimer's disease. tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester has been shown to be a potent inhibitor of both ACE and NEP, making it a promising compound for the development of new drugs.
Propriétés
Numéro CAS |
142453-08-5 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester |
Formule moléculaire |
C20H30N4O8 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-pyrrolidine-2-carbonyl]amino]amino]propanoate |
InChI |
InChI=1S/C20H30N4O8/c1-12(18(29)31-5)23(16(27)11-22-14(25)8-9-15(22)26)24(19(30)32-20(2,3)4)17(28)13-7-6-10-21-13/h12-13,21H,6-11H2,1-5H3/t12-,13-/m0/s1 |
Clé InChI |
OWSCRYZTKYSSOC-STQMWFEESA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)[C@@H]2CCCN2)C(=O)OC(C)(C)C |
SMILES |
CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)OC)N(C(=O)CN1C(=O)CCC1=O)N(C(=O)C2CCCN2)C(=O)OC(C)(C)C |
Synonymes |
Boc-Pro-Asu-Gly-Ala-OMe BPAGAOMe tert-butyloxycarbonyl-L-prolyl-L-aminosuccinyl-glycyl-L-alanine methyl ester tert-butyloxycarbonyl-prolyl-aminosuccinyl-glycyl-alanine methyl ester tert-butyloxycarbonylprolylaminosuccinylglycylalanine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



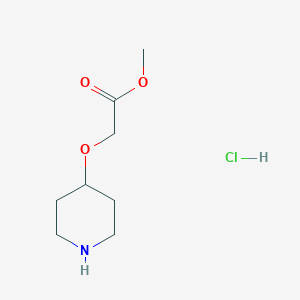
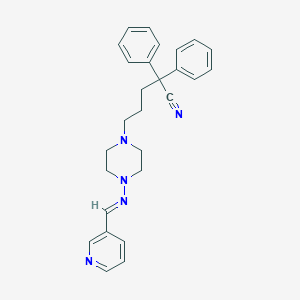
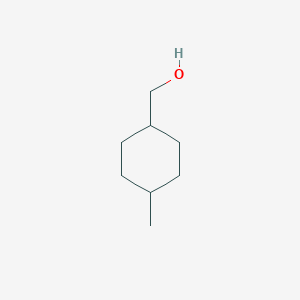
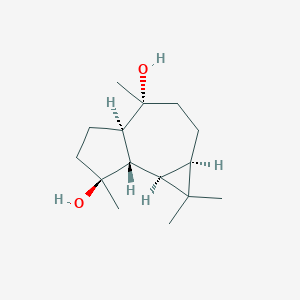
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
